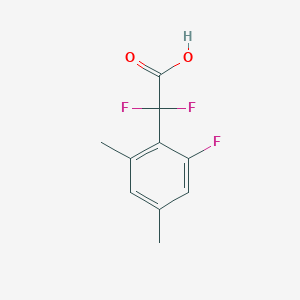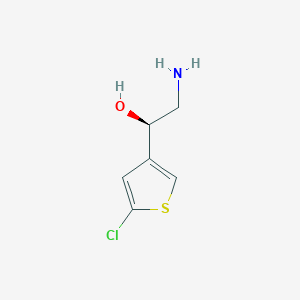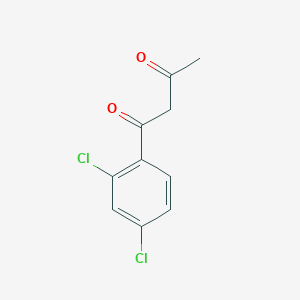
1,3-Butanedione, 1-(2,4-dichlorophenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Butanedione, 1-(2,4-dichlorophenyl)- is an organic compound with the molecular formula C10H8Cl2O2 and a molecular weight of 231.08 g/mol . It is a derivative of butanedione, where one of the hydrogen atoms is replaced by a 2,4-dichlorophenyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Butanedione, 1-(2,4-dichlorophenyl)- can be synthesized through several methods. One common method involves the reaction of acetophenone with ethyl acetate in the presence of sodium ethoxide . This reaction typically occurs under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase.
Industrial Production Methods
Industrial production of 1,3-Butanedione, 1-(2,4-dichlorophenyl)- often involves large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and efficiency. The reaction conditions are carefully controlled to ensure the purity and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Butanedione, 1-(2,4-dichlorophenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The dichlorophenyl group can undergo substitution reactions, where one or both chlorine atoms are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or other reduced compounds.
Aplicaciones Científicas De Investigación
1,3-Butanedione, 1-(2,4-dichlorophenyl)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including its effects on various biological pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.
Industry: It is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,3-Butanedione, 1-(2,4-dichlorophenyl)- involves its interaction with specific molecular targets and pathways. The dichlorophenyl group plays a crucial role in its reactivity and interactions with other molecules. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
1-(3,4-Dichlorophenyl)-1,3-butanedione: This compound has a similar structure but with chlorine atoms at different positions on the phenyl ring.
1-(2,3-Dichlorophenyl)-1,3-butanedione: Another similar compound with chlorine atoms at the 2 and 3 positions on the phenyl ring.
Uniqueness
1,3-Butanedione, 1-(2,4-dichlorophenyl)- is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which influences its chemical properties and reactivity. This unique structure makes it suitable for specific applications and reactions that other similar compounds may not be as effective in.
Propiedades
Fórmula molecular |
C10H8Cl2O2 |
|---|---|
Peso molecular |
231.07 g/mol |
Nombre IUPAC |
1-(2,4-dichlorophenyl)butane-1,3-dione |
InChI |
InChI=1S/C10H8Cl2O2/c1-6(13)4-10(14)8-3-2-7(11)5-9(8)12/h2-3,5H,4H2,1H3 |
Clave InChI |
VHQFICMTGUEYJB-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CC(=O)C1=C(C=C(C=C1)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


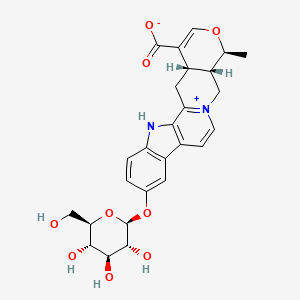

![1-[(2-Methylpyridin-4-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B15238962.png)
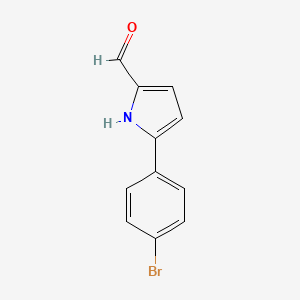
![4-[1-(propan-2-yl)-1H-imidazol-5-yl]piperidine](/img/structure/B15238978.png)
![2-[(2-Methylphenyl)methyl]-2H-1,2,3-triazol-4-amine](/img/structure/B15238982.png)
![3',6-Dimethyl-[1,1'-biphenyl]-3-amine](/img/structure/B15238990.png)
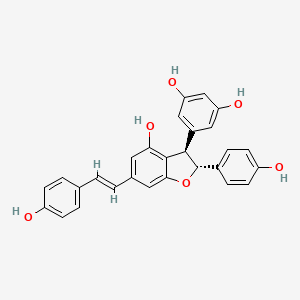
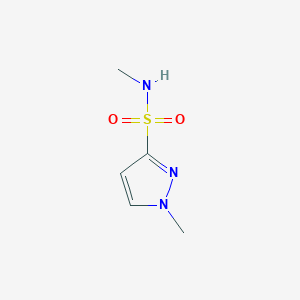
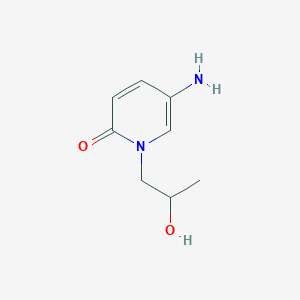
![3-[(Cyclopent-1-en-1-yl)methoxy]azetidine](/img/structure/B15239017.png)
![(1R,2S,3R,4R)-3-methoxycarbonyl-7-[(2-methylpropan-2-yl)oxycarbonyl]-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B15239023.png)
